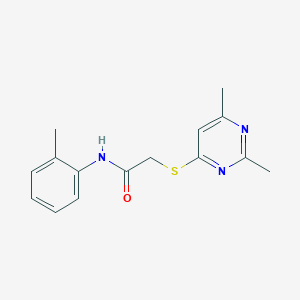![molecular formula C16H11NO3S B14159887 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- CAS No. 89241-37-2](/img/structure/B14159887.png)
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- is a fused heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a furo[3,4-b]indole core and a phenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for synthesis and research.
Preparation Methods
The synthesis of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- typically involves multiple steps starting from indole. One efficient synthetic route involves the following steps :
Acylation of Indole: The initial step involves the acylation of indole with an acid chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This results in the formation of a 3-acylindole intermediate.
Formation of Bis-Enol Ethers: The 3-acylindole is then converted into bis-enol ethers through carbonyl protection.
Lithiation and Quenching: The bis-enol ethers undergo lithiation at the C-2 position, followed by quenching with acetaldehyde to form intermediates.
Cyclodehydration: The final step involves cyclodehydration induced by trifluoroacetic acid, leading to the formation of the desired 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-.
Chemical Reactions Analysis
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Scientific Research Applications
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- has a wide range of applications in scientific research :
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in Diels-Alder cycloaddition reactions.
Biology: The compound is studied for its potential as a DNA bis-intercalator, which can interact with DNA and affect its function.
Medicine: Research is ongoing to explore its antitumor activity and potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and potentially leading to antitumor effects .
Comparison with Similar Compounds
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- can be compared with other similar compounds such as indole-2,3-quinodimethane analogues :
Indole-2,3-quinodimethane: This compound shares a similar indole core but lacks the furo ring and phenylsulfonyl group, resulting in different chemical properties.
3-Methyl-4H-Furo[3,4-b]indole: This derivative has a methyl group at the C-3 position, which alters its reactivity compared to the phenylsulfonyl derivative.
3-Phenyl-4H-Furo[3,4-b]indole: The presence of a phenyl group at the C-3 position provides different steric and electronic effects compared to the phenylsulfonyl group.
These comparisons highlight the unique structural and functional attributes of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-, making it a valuable compound for various research applications.
Properties
CAS No. |
89241-37-2 |
|---|---|
Molecular Formula |
C16H11NO3S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)furo[3,4-b]indole |
InChI |
InChI=1S/C16H11NO3S/c18-21(19,12-6-2-1-3-7-12)17-15-9-5-4-8-13(15)14-10-20-11-16(14)17/h1-11H |
InChI Key |
YQFHJTLYOSFRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=COC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
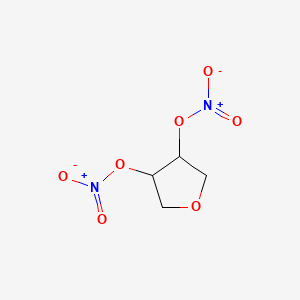
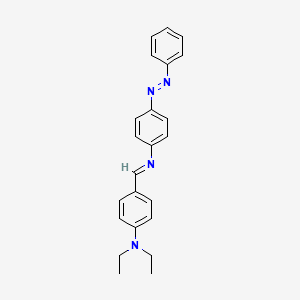
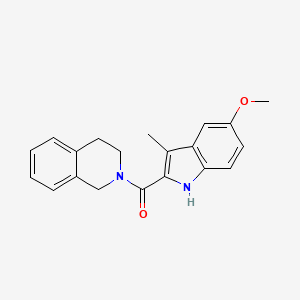
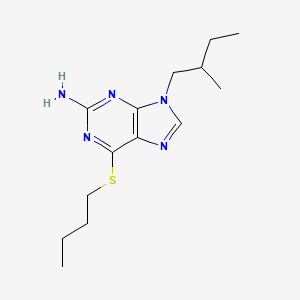

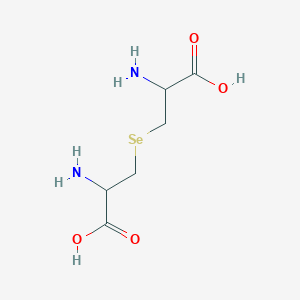
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
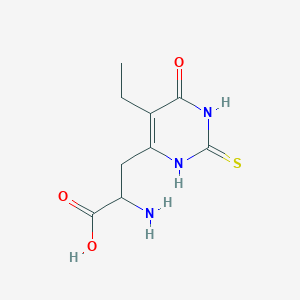
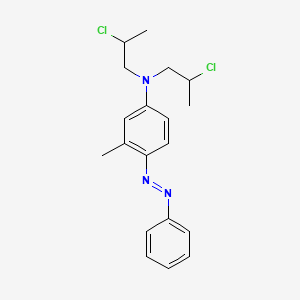
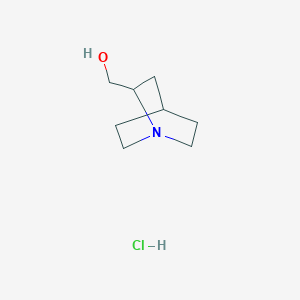
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
